3-(2-Bromoethyl)-5-fluoropyridine 3-(2-Bromoethyl)-5-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408083
InChI: InChI=1S/C7H7BrFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2
SMILES: C1=C(C=NC=C1F)CCBr
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol

3-(2-Bromoethyl)-5-fluoropyridine

CAS No.:

Cat. No.: VC13408083

Molecular Formula: C7H7BrFN

Molecular Weight: 204.04 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromoethyl)-5-fluoropyridine -

Specification

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
IUPAC Name 3-(2-bromoethyl)-5-fluoropyridine
Standard InChI InChI=1S/C7H7BrFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2
Standard InChI Key LHWJPTIFVPAZDY-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1F)CCBr
Canonical SMILES C1=C(C=NC=C1F)CCBr

Introduction

Structural Identification and Chemical Properties

Molecular Characterization

The molecular formula of 3-(2-Bromoethyl)-5-fluoropyridine is C₇H₇BrFN, with a molecular weight of 202.97 g/mol. Key structural features include:

  • A pyridine ring substituted with fluorine at position 5.

  • A 2-bromoethyl (-CH₂CH₂Br) group at position 3.

The compound’s InChIKey (RHORIPVIIQCCII-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from analogs:

PropertyValue (Estimated)Basis for Estimation
Boiling Point180–190°C (lit.)Comparison to 2-bromo-5-fluoropyridine
Density~1.7 g/cm³Similar bromo-fluoropyridines
Melting Point30–35°CAnalogs with ethyl substituents
LogP (Partition Coefficient)2.1–2.5Computed via fragment-based methods

The electron-withdrawing fluorine and bromoethyl groups influence reactivity, enhancing susceptibility to nucleophilic substitution at the brominated ethyl chain .

Synthetic Pathways

Direct Alkylation of Fluoropyridine

A plausible route involves alkylation of 5-fluoropyridine with 1,2-dibromoethane:

  • Friedel-Crafts Alkylation:

    • 5-Fluoropyridine reacts with 1,2-dibromoethane under Lewis acid catalysis (e.g., AlCl₃).

    • Regioselectivity favors substitution at the 3-position due to fluorine’s meta-directing effect .

    • Yield optimization requires controlled temperature (50–70°C) and inert atmosphere .

  • Grignard Reagent Approach:

    • Formation of a 3-(2-hydroxyethyl)-5-fluoropyridine intermediate via Grignard addition, followed by bromination with PBr₃ .

Bromination of Ethyl-Substituted Precursors

An alternative method involves brominating 3-vinyl-5-fluoropyridine:

  • Hydrobromination of the vinyl group using HBr in acetic acid.

  • Radical bromination with N-bromosuccinimide (NBS) under UV light .

Reactivity and Applications

Nucleophilic Substitution

The bromoethyl group undergoes facile nucleophilic substitution, enabling diverse derivatization:

  • Amine Coupling: Reaction with primary/secondary amines yields ethylamine-linked pyridines, valuable in drug discovery (e.g., kinase inhibitors) .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, relevant to OLED materials .

Elimination Reactions

Dehydrohalogenation with strong bases (e.g., KOtBu) generates 3-vinyl-5-fluoropyridine, a precursor for polymers and ligands .

Pharmaceutical Intermediates

  • Anticancer Agents: The bromoethyl group serves as an alkylating agent in prodrugs targeting DNA .

  • Neurotransmitter Modulators: Structural analogs are used in mGlu5 receptor positive allosteric modulators (PAMs) .

Industrial and Research Significance

Scalability Challenges

  • Purification Issues: Column chromatography is often required due to byproduct formation during alkylation .

  • Cost Drivers: High purity (>98%) batches are expensive, limiting large-scale adoption .

Emerging Applications

  • Organic Electronics: As a building block for electron-deficient aromatics in host materials for OLEDs .

  • Agrochemicals: Intermediate in synthesizing fluorinated pesticides with enhanced bioavailability .

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